N-[2-(benzhydryloxy)ethyl]-N-propylamine
Description
N-[2-(Benzhydryloxy)ethyl]-N-propylamine is a tertiary amine featuring a benzhydryloxy (diphenylmethoxy) group attached to an ethyl chain, with a propylamine substituent. The benzhydryl moiety is notable for steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4g/mol |
IUPAC Name |
N-(2-benzhydryloxyethyl)propan-1-amine |
InChI |
InChI=1S/C18H23NO/c1-2-13-19-14-15-20-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3 |
InChI Key |
HYDMCDFIOVNGDG-UHFFFAOYSA-N |
SMILES |
CCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
(a) N-(2-Methoxyethyl)-N-propylamine
- Structure : Replaces the benzhydryloxy group with a smaller methoxyethyl chain.
- Properties : Lower molecular weight (∼145.24 g/mol vs. estimated ∼350–400 g/mol for the benzhydryloxy analog) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
(b) {[2-(Benzyloxy)phenyl]methyl}(propyl)amine
- Structure : Substitutes benzhydryloxy with a benzyloxy group.
- Properties : The benzyloxy group (C₆H₅CH₂O) is less bulky than benzhydryloxy (C₆H₅)₂CHO, leading to higher solubility in polar solvents. Molecular weight is ∼255 g/mol, lower than the benzhydryl analog .
- Reactivity : Benzyloxy groups are more easily cleaved under hydrogenation, whereas benzhydryloxy may require stronger acidic conditions .
(c) PNA Building Blocks (e.g., PNA1000)
- Structure : Incorporate N-(2-(benzhydryloxy)ethyl) groups in peptide nucleic acids.
- Properties : High molecular weights (∼725–808 g/mol) due to additional functional groups (e.g., fluorenylmethoxycarbonyl). The benzhydryloxy group acts as a protective moiety, enhancing stability during solid-phase synthesis .
Physicochemical and Reactivity Comparisons
(a) Photocatalytic Activity
- n-Propylamine Derivatives : In photocatalytic studies, n-propylamine derivatives (e.g., HNT3×RNH₂) exhibit moderate activity (φ = 1.4–1.8%), lower than n-butylamine (φ = 2.0%). The bulky benzhydryloxy group in N-[2-(benzhydryloxy)ethyl]-N-propylamine may further reduce activity due to steric effects .
(b) Reactivity in Organic Reactions
- Competition Studies : Aliphatic amines like n-propylamine react preferentially with β-dicarbonyl compounds (e.g., ethyl acetoacetate) over aromatic amines (e.g., aniline). This trend suggests that the aliphatic propylamine group in this compound would dominate in nucleophilic reactions .
(b) Industrial Uses
Data Tables
Table 1. Molecular Weight and Functional Group Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| This compound* | ∼350–400 (estimated) | Benzhydryloxy, propylamine |
| N-(2-Methoxyethyl)-N-propylamine | 145.24 | Methoxyethyl, propylamine |
| {[2-(Benzyloxy)phenyl]methyl}(propyl)amine | 255.34 | Benzyloxy, propylamine |
| PNA1000 (Fmoc-PNA-A(Bhoc)-OH) | 725.76 | Benzhydryloxy, fluorenylmethyl |
*Estimated based on benzhydryl (184.23 g/mol) + ethyl (28 g/mol) + propylamine (58.08 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
